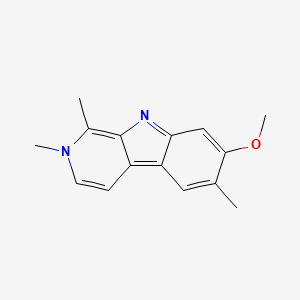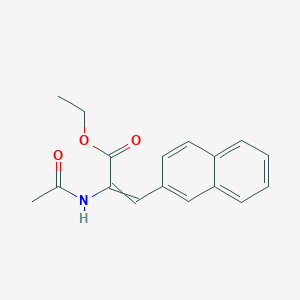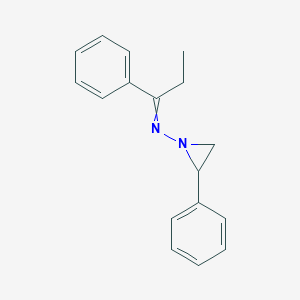
Undec-10-enoyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-10-enoyl azide is an organic compound characterized by the presence of an azide group attached to an undec-10-enoyl chain. This compound is of interest due to its potential applications in organic synthesis and material science. The azide group is known for its reactivity, making this compound a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-10-enoyl azide can be synthesized through several methods. One common approach involves the reaction of undec-10-enoyl chloride with sodium azide. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction can be represented as follows:
Undec-10-enoyl chloride+Sodium azide→Undec-10-enoyl azide+Sodium chloride
Another method involves the use of undec-10-enoic acid, which is first converted to undec-10-enoyl chloride using thionyl chloride. The resulting undec-10-enoyl chloride is then reacted with sodium azide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Undec-10-enoyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different functional groups.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Cycloaddition Reactions: Catalysts such as copper(I) iodide are often used to facilitate the Huisgen cycloaddition. The reactions are usually performed at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted undec-10-enoyl derivatives.
Cycloaddition Reactions: The major products are triazole derivatives.
Reduction Reactions: The major product is undec-10-enoyl amine.
Scientific Research Applications
Undec-10-enoyl azide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Biology: It is used in bioconjugation reactions to label biomolecules with fluorescent tags or other probes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of undec-10-enoyl azide is primarily based on the reactivity of the azide group. The azide group can undergo nucleophilic substitution, cycloaddition, and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
Undec-10-enoyl chloride: Similar in structure but contains a chloride group instead of an azide group.
Undec-10-enoic acid: Similar in structure but contains a carboxylic acid group instead of an azide group.
Undec-10-enyl azide: Similar in structure but contains an alkyl chain instead of an acyl chain.
Uniqueness
Undec-10-enoyl azide is unique due to the presence of both an azide group and an unsaturated carbon chain. This combination of functional groups provides a unique reactivity profile, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
143557-87-3 |
|---|---|
Molecular Formula |
C11H19N3O |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
undec-10-enoyl azide |
InChI |
InChI=1S/C11H19N3O/c1-2-3-4-5-6-7-8-9-10-11(15)13-14-12/h2H,1,3-10H2 |
InChI Key |
VTYJUYWQLUHHJH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)
![(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane](/img/structure/B12565895.png)

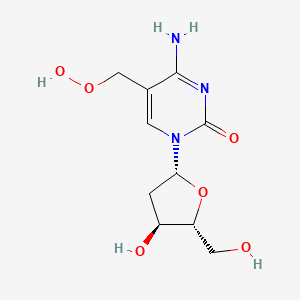
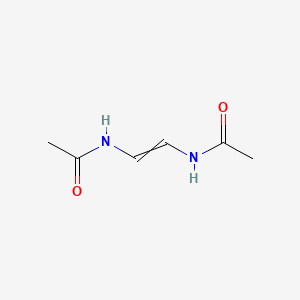
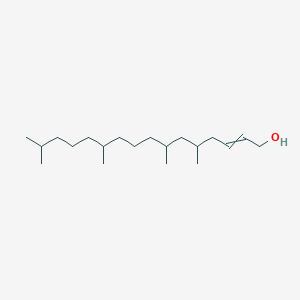
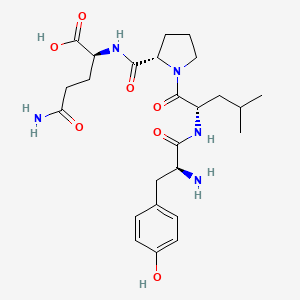
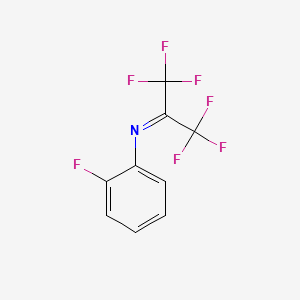
![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
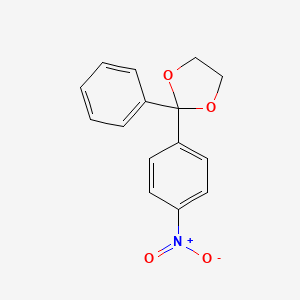
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
